REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([Cl:11])[CH:3]=1.[Br:12][CH:13](C)[C:14](C1C=CC(Br)=CC=1C)=O>>[Br:12][CH:13]([CH3:14])[C:6]([C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=1[Cl:11])=[O:8]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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BrC1=CC(=C(C(=O)O)C=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)Br)C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)Br)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |